molecular formula C17H16O3 B1327845 Ethyl 2-(2-oxo-2-phenylethyl)benzoate CAS No. 898776-66-4

Ethyl 2-(2-oxo-2-phenylethyl)benzoate

Cat. No.: B1327845
CAS No.: 898776-66-4
M. Wt: 268.31 g/mol
InChI Key: HQIWRLOWMUUUSV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-2-phenylethyl)benzoate: is an organic compound with the molecular formula C17H16O3. It is an ester derived from benzoic acid and is characterized by the presence of a phenyl group and an oxo group attached to the ethyl benzoate structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

Chemistry: Ethyl 2-(2-oxo-2-phenylethyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and their hydrolysis.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxo-2-phenylethyl)benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(2-oxo-2-phenylethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-2-phenylethyl)benzoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is susceptible to cleavage by esterases, leading to the formation of benzoic acid and ethanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Comparison with Similar Compounds

    Ethyl benzoate: Similar in structure but lacks the oxo and phenylethyl groups.

    Methyl benzoate: Similar ester but with a methyl group instead of an ethyl group.

    Phenyl acetate: Contains a phenyl group but differs in the ester structure.

Uniqueness: Ethyl 2-(2-oxo-2-phenylethyl)benzoate is unique due to the presence of both an oxo group and a phenylethyl group, which confer distinct chemical properties and reactivity compared to simpler esters like ethyl benzoate or methyl benzoate. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

ethyl 2-phenacylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIWRLOWMUUUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645682
Record name Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-66-4
Record name Ethyl 2-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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